molecular formula C13H25N3O B11797289 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11797289
M. Wt: 239.36 g/mol
InChI Key: LIAWMDABDWTMGL-PXYINDEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS: 1401668-83-4) is a chiral compound with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . It is characterized by a pyrrolidine ring substituted at the 3-position with a cyclopropylmethylamino group, coupled to a branched 3-methylbutan-1-one backbone. This compound is primarily utilized as a building block or intermediate in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its high purity (97%) and stereochemical specificity make it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12?/m0/s1

InChI Key

LIAWMDABDWTMGL-PXYINDEMSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CC[C@@H](C1)NCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N

Origin of Product

United States

Preparation Methods

Boc/Troc-Mediated Protection-Deprotection Sequences

A foundational approach involves tert-butoxycarbonyl (Boc) and 2,2,2-trichloroethoxycarbonyl (Troc) protecting groups to stabilize reactive amine intermediates. In one protocol, (R)-2-phenylglycine methyl ester undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving 66% yield for the protected intermediate. Subsequent Mitsunobu alkylation with cyclopropanemethanol introduces the cyclopropylmethyl moiety, though this step requires precise stoichiometry to avoid diastereomer formation.

Troc protection is alternatively employed for aniline derivatives, as demonstrated in the synthesis of rac-2,2,2-trichloroethyl (4-((1S,2R)-2-aminocyclopropyl)phenyl)carbamate hydrochloride. This method uses 2,2,2-trichloroethyl chloroformate in THF with triethylamine, yielding 66% of the Troc-protected intermediate. Deprotection is achieved via zinc reduction under acidic conditions, which preserves the stereochemical integrity of the cyclopropane ring.

Reductive Amination and Catalytic Hydrogenation

Reductive amination plays a critical role in coupling ketone precursors with pyrrolidine derivatives. For example, cyclopropanealdehyde reacts with Boc-protected amines in THF/methanol (1:1) at 60°C under sodium bicarbonate buffer, followed by sodium borohydride reduction to yield secondary amines in 85–90% efficiency. Palladium on carbon (Pd/C) catalyzes hydrogenolysis of benzyl ethers, though this step requires careful control of hydrogen pressure (1–3 atm) to prevent over-reduction.

Stereochemical Control via Chiral Resolution

The (S)-configuration at the pyrrolidine nitrogen is achieved through chiral HPLC resolution using cellulose-based columns (Chiralpak IC or OD-H). For instance, rac-19 (a carboxylic acid intermediate) is resolved with hexane/isopropanol (90:10) mobile phase, producing enantiomerically pure (>99% ee) (S)-isomers. This step is critical for ensuring biological activity, as demonstrated by cAMP activation assays where the (S)-enantiomer showed 3-fold higher potency than its (R)-counterpart.

Key Reaction Parameters and Conditions

Solvent and Temperature Effects

  • THF/MeOH mixtures : Optimal for reductive amination, providing polar aprotic conditions that stabilize imine intermediates while facilitating borohydride reactivity.

  • Dichloromethane (DCM) : Preferred for Boc protection due to its inertness and ability to dissolve both organic and inorganic reagents.

  • Reaction temperatures : Mitsunobu reactions proceed at 0–5°C to minimize side reactions, while hydrogenolysis requires ambient conditions to prevent catalyst poisoning.

Catalytic Systems and Yields

StepCatalyst/ReagentSolventTemperatureYield (%)
Boc ProtectionDi-tert-butyl dicarbonateTHF0°C66
Reductive AminationNaBH₄THF/MeOH60°C85
Troc DeprotectionZn/HClCPMERT100
Chiral ResolutionChiralpak ICHexane/IPA25°C>99% ee

Intermediate Characterization and Quality Control

Spectroscopic Validation

1H NMR and 13C NMR are routinely used to confirm intermediate structures. For example, the Troc-protected intermediate rac-3 exhibits characteristic signals at δ 1.45 ppm (Boc methyl groups) and δ 4.93 ppm (Troc methylene). High-resolution mass spectrometry (HRMS) further verifies molecular ions, such as m/z 324.8 [M+H]+ for deprotected amines.

Purity Assessment via HPLC

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures final product purity >95%. Critical system suitability parameters include:

  • Retention time : 8.2 min for 2-amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

  • Column temperature : 30°C

  • Flow rate : 1.0 mL/min

Comparative Analysis of Synthetic Routes

Boc vs. Troc Protection Strategies

ParameterBoc ProtectionTroc Protection
Deprotection MethodHCl/CPMEZn/HCl
StabilitySensitive to acidsStable under basic conditions
Yield66–75%85–100%
Chirality RetentionModerateHigh

Troc protection outperforms Boc in yield and stereochemical preservation but requires toxic zinc dust, complicating large-scale synthesis.

Mitsunobu vs. SN2 Alkylation

Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) achieve higher regioselectivity (>90%) for O-alkylation compared to SN2 reactions with alkyl tosylates (70–75% regioselectivity). However, Mitsunobu generates stoichiometric triphenylphosphine oxide, necessitating costly purification.

Scale-Up Challenges and Industrial Feasibility

Catalyst Recycling

Palladium on carbon (Pd/C) recovery remains problematic due to particle aggregation during hydrogenolysis. Recent advances suggest magnetically separable Pd/Fe3O4 nanocomposites can achieve 95% catalyst reuse without activity loss.

Waste Stream Management

The Troc route generates 2,2,2-trichloroethanol waste, requiring neutralization with calcium hydroxide before disposal. Boc methodologies produce less hazardous tert-butanol byproducts, aligning better with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and cyclopropylmethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one exhibit potential as neuroprotective agents. Studies have shown that these compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which may be beneficial in treating neurological disorders such as Parkinson's disease and depression .

Antidepressant Effects

A study conducted on the antidepressant-like effects of related compounds demonstrated that they could significantly reduce depressive behaviors in animal models. This suggests that 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one may share similar properties, warranting further investigation into its efficacy as an antidepressant .

Analgesic Properties

Preliminary studies have indicated that this compound may possess analgesic properties. Its ability to interact with pain pathways suggests potential applications in pain management therapies. The mechanism of action likely involves modulation of opioid receptors or other pain-related signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionModulation of neurotransmitter systems
AntidepressantReduction in depressive behaviors
AnalgesicPotential interaction with pain pathways

Synthesis and Derivatives

The synthesis of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves multi-step reactions starting from readily available precursors. Researchers have explored various derivatives to enhance its pharmacological properties, focusing on structural modifications to improve potency and selectivity against specific biological targets.

Table 2: Synthetic Pathways for Derivatives

Derivative NameSynthetic Route DescriptionReference
DB-223955Synthesized via cyclization of amino acids with cyclopropylmethylamine
Modified Pyrrolidine DerivativeAlteration of the pyrrolidine ring to increase receptor affinity

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Parameters of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Reported Activity
Target Compound 1401668-83-4 C₁₃H₂₅N₃O 239.36 Cyclopropylmethylamino Pyrrolidine Intermediate/Building Block
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one 1254927-47-3 C₁₉H₃₁N₃O 317.48 Benzyl(isopropyl)amino Pyrrolidine Not specified
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1354029-15-4 C₁₉H₂₉N₃O 315.46 Benzyl-cyclopropyl-amino Pyrrolidine Not specified
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354027-37-4 C₂₁H₃₃N₃O 343.51 Benzyl-cyclopropyl-amino (piperidine-linked) Piperidine Not specified
(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1354027-19-2 C₁₇H₂₇N₃O 289.42 Benzyl-methyl-amino Pyrrolidine Not specified

Key Observations:

The benzyl(isopropyl)amino analog (CAS: 1254927-47-3) has a bulkier substituent, which may reduce metabolic clearance but increase steric hindrance in target binding .

Ring System Variations :

  • Replacing pyrrolidine with piperidine (CAS: 1354027-37-4) introduces conformational flexibility, which could alter receptor affinity in neurological targets .

Biological Activity: While most analogs lack explicit activity data, studies on structurally related (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one derivatives (e.g., CAS: 56414-89-2) demonstrate anticonvulsant activity in rodent models . This suggests that modifications to the pyrrolidine substituents could modulate CNS activity.

Biological Activity

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes an amino group, a chiral pyrrolidine ring, and a cyclopropylmethyl substituent. Its molecular formula is C10H19N3OC_{10}H_{19}N_{3}O, with a molecular weight of approximately 197.28 g/mol.

Structural Features

The unique structural configuration of this compound contributes to its biological activity. The presence of the cyclopropylmethyl group may influence both its chemical reactivity and biological interactions, setting it apart from similar compounds. The following table summarizes key structural features of related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-1-(pyrrolidin-1-yl)ethanonePyrrolidine ring without cyclopropylmethyl substituentMore basic due to absence of cyclopropane
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amineContains a methyl group instead of cyclopropylmethylDifferent steric effects impacting reactivity
2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanoneSimilar structure but with different stereochemistryPotentially different biological activity due to chirality

The biological activity of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is primarily linked to its interactions with various biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may exhibit significant binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Potential Interactions

Research indicates that compounds with similar structural features can influence neurotransmitter systems and other biochemical pathways. Notably, the pyrrolidine ring enhances the binding affinity of this compound to various molecular targets, potentially modulating biological pathways .

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound. For instance, it has been evaluated for its potential role in modulating appetite and metabolic processes through its interaction with fructose-bisphosphatase enzymes, which are key regulators in gluconeogenesis .

Example Study

A notable study investigated the interaction of similar pyrrolidine derivatives with serotonin receptors, revealing that these compounds could act as selective modulators, influencing serotonin signaling pathways and demonstrating potential therapeutic applications in mood disorders .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including (1) formation of the pyrrolidine core via cyclization, (2) introduction of the cyclopropylmethylamino group via nucleophilic substitution, and (3) stereochemical control at the chiral centers using chiral auxiliaries or catalysts. Key parameters include:

  • Temperature control (< 0°C for cyclopropane stability) .
  • Solvent selection (e.g., dichloromethane for imine formation) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. Comparative NMR (¹H and ¹³C) with reference standards confirms enantiomeric purity (>98% ee) .

Q. What analytical techniques are essential for structural characterization?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₉H₂₉N₃O, MW 315.46) .
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the pyrrolidine and cyclopropyl regions .
  • X-ray crystallography for absolute configuration determination .

Q. Which biological targets are hypothesized for this compound?

  • Methodological Answer : Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs) or monoamine transporters. Assays include:

  • Radioligand binding assays (e.g., with ³H-labeled ligands) .
  • Functional cAMP assays in transfected HEK293 cells .

Advanced Research Questions

Q. How can enantiomer-specific bioactivity differences be systematically investigated?

  • Methodological Answer :

  • Synthesize both (S)- and (R)-enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • Compare IC₅₀ values in receptor-binding assays (e.g., σ-1 vs. σ-2 receptors) .
  • Conduct molecular dynamics simulations to assess binding pocket interactions .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) .
  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., NIH’s Psychoactive Drug Screening Program) .
  • Cross-lab validation : Collaborate to replicate key findings under controlled parameters .

Q. How is metabolic stability evaluated in preclinical studies?

  • Methodological Answer :

  • In vitro assays :
  • Liver microsomal stability (human/rat, NADPH-dependent) .
  • CYP450 inhibition screening (CYP3A4, CYP2D6) .
  • LC-MS/MS quantification of parent compound and metabolites in plasma .

Methodological Recommendations

  • Stereochemical Purity : Use chiral SFC (supercritical fluid chromatography) for rapid enantiomer separation .
  • Target Validation : Combine CRISPR-Cas9 gene editing (knockout models) with electrophysiology for receptor studies .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for shared protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.